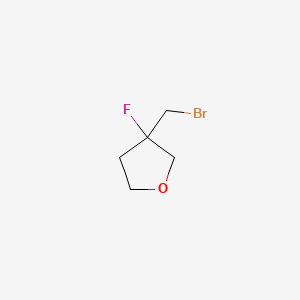

3-(Bromomethyl)-3-fluorooxolane

描述

Significance of Organofluorine Chemistry in Advanced Synthetic Methodologies

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has profoundly impacted various scientific domains, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials. clearsynth.comechemi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to the physicochemical and biological properties of a parent molecule. echemi.comepa.gov These modifications can enhance metabolic stability, increase bioavailability, and improve binding affinity to biological targets. clearsynth.com It is estimated that over 20% of all pharmaceuticals and a significant portion of agrochemicals contain at least one fluorine atom. clearsynth.comepa.gov The development of novel fluorination methods, ranging from electrophilic to nucleophilic and radical strategies, continues to be an active area of research, enabling chemists to synthesize increasingly complex and precisely functionalized organofluorine compounds. epa.govchemdict.com

Oxolane Derivatives as Scaffolds in Complex Molecule Synthesis

The oxolane, or tetrahydrofuran (B95107), ring is a privileged five-membered heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov This ring system is a key structural component of nucleosides, such as D-ribose and 2-deoxy-D-ribose, which form the backbone of RNA and DNA. nih.gov Beyond its role in fundamental biological molecules, the oxolane moiety is integrated into complex molecular architectures to modulate solubility, polarity, and spatial orientation. fu-berlin.de The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a critical endeavor in organic chemistry, with techniques including intramolecular cyclization of epoxides, oxidative cyclization of dienes, and various annulation strategies being employed to construct these valuable motifs. fu-berlin.de

Rationale for Investigating 3-(Bromomethyl)-3-fluorooxolane as a Unique Chemical Entity

The chemical structure of this compound presents a unique convergence of the principles outlined above. It combines the desirable oxolane scaffold with two distinct and highly useful functional groups: a fluorine atom and a bromomethyl group, both positioned at the same quaternary center. This arrangement suggests its potential as a versatile building block in synthetic chemistry. The fluorine atom can be expected to impart the characteristic electronic and metabolic effects of organofluorine compounds, while the bromomethyl group serves as a reactive handle for a wide range of chemical transformations, such as nucleophilic substitutions. The investigation of this molecule is therefore driven by the need for novel, functionalized building blocks that can introduce the 3-fluorooxolane moiety into larger, more complex target structures, particularly in the search for new bioactive compounds.

It is important to note that while the principles of organofluorine chemistry and oxolane synthesis are well-established, specific peer-reviewed research on the synthesis, properties, and applications of this compound is not widely available in the public domain. Much of the available data pertains to its structural isomer, 3-(bromomethyl)-3-fluorooxetane, which features a four-membered ring.

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-3-fluorooxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrFO/c6-3-5(7)1-2-8-4-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQBZFXNOZXLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Mechanisms and Reactivity Studies of 3 Bromomethyl 3 Fluorooxolane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group attached to a quaternary carbon center presents a classic case for studying nucleophilic substitution reactions. The reaction's progress is heavily influenced by the steric hindrance around the reaction center and the electronic effects imparted by the adjacent fluorine atom.

Nucleophilic attack is overwhelmingly directed at the methylene (B1212753) carbon of the bromomethyl group due to the presence of the excellent bromide leaving group. The primary debate centers on the competition between SN1 and SN2 mechanisms.

SN2 Pathway: A direct backside attack by a nucleophile is sterically hindered by the bulky oxolane ring. This "neopentyl-like" arrangement significantly slows down the rate of a pure SN2 reaction. However, for strong, unhindered nucleophiles in polar aprotic solvents, this pathway can still be a viable, albeit slow, route.

SN1 Pathway: The formation of a primary carbocation is generally unfavorable. However, the stability of the potential carbocation intermediate is a critical factor. While a primary carbocation is inherently unstable, neighboring group participation or rearrangements could facilitate an SN1-type process, especially with weak nucleophiles in polar protic solvents.

Given the high activation energy required for both the sterically hindered SN2 transition state and the unstable primary carbocation of the SN1 pathway, reactions at this center often require forcing conditions.

The fluorine atom at the C3 position exerts a powerful influence through its inductive effect.

Effect on Electrophilicity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) polarizes the C3-C(H2)Br bond. This effect increases the partial positive charge (δ+) on the methylene carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

The table below summarizes the expected influence of the fluorine atom on the substitution pathways.

| Reaction Pathway | Steric Factor | Electronic Influence of Fluorine | Overall Likelihood |

| SN2 | Highly hindered (unfavorable) | Increases electrophilicity of carbon (favorable); Stabilizes transition state (favorable) | Possible with strong nucleophiles, but slow |

| SN1 | N/A | Destabilizes primary carbocation (highly unfavorable) | Very unlikely without rearrangement |

Ring-Opening Reactions of the Fluorinated Oxolane Core

The oxolane (tetrahydrofuran) ring is generally stable, but it can be opened under specific conditions, typically involving acid catalysis or potent nucleophiles. The substitution pattern of 3-(bromomethyl)-3-fluorooxolane plays a key role in the mechanism and regioselectivity of these reactions.

In the presence of a Brønsted or Lewis acid, the ether oxygen of the oxolane ring is protonated or coordinated, respectively, forming a good leaving group (an oxonium ion). researchgate.netkhanacademy.org This activation is the crucial first step. Following activation, a nucleophile can attack one of the α-carbons (C2 or C5).

The reaction proceeds via an SN2-like mechanism. The nucleophile will attack the less sterically hindered α-carbon. In this specific molecule, both C2 and C5 are secondary carbons. However, the bulky substituent at C3 may provide some steric shielding to the C2 position, potentially favoring nucleophilic attack at C5. The outcome is a 1,4-disubstituted butane (B89635) derivative. For instance, acid-catalyzed hydrolysis would yield a diol with the bromine and fluorine atoms intact on the carbon backbone.

Direct ring-opening by a nucleophile without acid catalysis is difficult due to the low strain of the five-membered ring and the poor leaving group ability of an alkoxide. researchgate.net However, this process is not impossible, particularly with highly reactive nucleophiles like organolithium reagents or under high temperatures. Similar to the acid-catalyzed pathway, the attack would likely occur at the least hindered α-carbon (C5), cleaving the C5-O bond. Such reactions are less common for oxolanes compared to more strained rings like epoxides or oxetanes. researchgate.netbeilstein-journals.org

Complex rearrangements can occur, especially under conditions that favor cationic intermediates, such as treatment with strong Lewis acids. While five-membered rings are relatively stable, ring contraction or expansion is a possibility in heterocyclic systems. nih.govbeilstein-journals.org For example, a nucleophile-induced ring contraction could theoretically occur, though it is more common in systems with different heteroatoms or activating groups. nih.gov

A more plausible rearrangement could be initiated by the departure of the bromide ion if conditions force an SN1-type reaction. The resulting unstable primary carbocation could trigger a rearrangement where the adjacent, more stable, tertiary center (C3) bearing the fluorine atom migrates, leading to a more complex molecular skeleton. However, such pathways are speculative without direct experimental evidence.

Radical Reactions Involving Bromomethyl and Fluoro Substituents

The presence of a bromomethyl group on the this compound molecule is a key determinant of its radical reactivity. The carbon-bromine (C-Br) bond is significantly weaker than both carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds, making it the most likely site for homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or by photolysis.

Upon cleavage of the C-Br bond, a primary radical is formed at the methyl group. The stability of this radical is influenced by the adjacent fluorine atom and the oxolane ring. The fluorine atom, being highly electronegative, can exert a destabilizing inductive effect on the adjacent radical. However, hyperconjugation and potential through-space interactions with the lone pairs of the ring oxygen may offer some degree of stabilization.

The general process of radical formation can be depicted as follows:

Initiation: A radical initiator (In•) abstracts the bromine atom to form the primary radical. In• + Br-CH₂-C(F)(Oxolane) → In-Br + •CH₂-C(F)(Oxolane)

Propagation: The resulting radical can then participate in various propagation steps, such as addition to a double bond or abstraction of a hydrogen atom from another molecule. youtube.com

It is important to note that radical reactions involving the C-F bond are far less common due to the high bond dissociation energy of the C-F bond. Similarly, the C-H bonds on the oxolane ring are less reactive towards radical abstraction compared to the C-Br bond.

Electrophilic Reactions of the Oxolane Ring

The oxolane ring of this compound contains an ether oxygen atom with two lone pairs of electrons, making it a potential site for electrophilic attack. However, the reactivity of this oxygen is significantly modulated by the strong electron-withdrawing inductive effects of the adjacent fluorine and bromomethyl groups. These groups reduce the electron density on the oxygen atom, thereby decreasing its nucleophilicity and making it less susceptible to attack by electrophiles.

Despite this deactivation, under forcing conditions with strong electrophiles (e.g., strong Lewis acids or proton acids), electrophilic reactions can still occur. The most common electrophilic reaction of ethers is ring opening. In the case of this compound, this would likely proceed via protonation or coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms.

The regioselectivity of the nucleophilic attack would be influenced by both steric and electronic factors. The quaternary carbon atom bearing the fluorine and bromomethyl groups is sterically hindered, which would likely disfavor direct attack at this position.

Theoretical and Computational Investigations of Reactivity

To gain a deeper understanding of the complex reactivity of this compound, theoretical and computational methods are invaluable. These approaches allow for the detailed examination of reaction pathways, transition states, and the electronic factors governing the molecule's behavior.

Quantum mechanical (QM) calculations can be employed to map out the potential energy surfaces of various reactions involving this compound. These studies can elucidate the step-by-step mechanisms of both radical and electrophilic reactions. For instance, QM calculations can model the homolytic cleavage of the C-Br bond, providing insights into the energetics of radical formation. Similarly, the reaction pathway for the electrophilic ring-opening of the oxolane ring can be investigated, identifying key intermediates and transition states. Combined quantum mechanics/molecular mechanics (QM/MM) methods can also be utilized to study enzymatic reactions or reactions in complex environments. acs.org

A crucial aspect of understanding reaction kinetics is the characterization of transition states and the determination of activation energy barriers. Computational methods can precisely locate the geometry of transition states and calculate their energies. This information is vital for predicting the feasibility and rate of a given reaction. For this compound, transition state analysis can be used to compare the energy barriers for different potential reaction pathways, such as radical abstraction versus substitution, or to determine the regioselectivity of nucleophilic attack in ring-opening reactions.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules. nih.gov These methods can provide detailed insights into the mechanisms of reactions involving this compound.

Table 1: Comparison of Computational Methods for Mechanistic Elucidation

| Method | Description | Application to this compound |

| DFT (Density Functional Theory) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org | Can be used to calculate properties such as bond dissociation energies, electron density distribution, and reaction energy profiles to understand the relative reactivity of different sites on the molecule. |

| Ab Initio | A group of computational chemistry methods based on quantum chemistry. nih.gov The term "ab initio" means "from first principles," indicating that these methods are based on the fundamental laws of quantum mechanics without the use of experimental data. | Can provide highly accurate calculations of molecular geometries, reaction energies, and transition state structures, offering a rigorous benchmark for understanding the molecule's intrinsic reactivity. nih.gov |

For example, DFT calculations can be used to determine the bond dissociation energy of the C-Br bond, providing a quantitative measure of its susceptibility to radical cleavage. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer even more accurate results, serving as a benchmark for DFT methods. nih.gov These calculations can also be used to study the nature of halogen bonding and other non-covalent interactions that may influence the molecule's reactivity. nih.gov

Stereochemical Investigations of 3 Bromomethyl 3 Fluorooxolane

Absolute Configuration Determination (R/S Nomenclature)

The single stereocenter in 3-(bromomethyl)-3-fluorooxolane is at the C3 position, making the molecule chiral and capable of existing as two enantiomers. The assignment of the absolute configuration as either (R) or (S) is fundamental to understanding its chemical and biological interactions. This determination relies on established analytical techniques that can differentiate between the two non-superimposable mirror images.

One common approach is the use of chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), with a chiral stationary phase. These methods separate the enantiomers based on their differential interactions with the chiral environment of the column, leading to different retention times. The elution order, when compared to a standard of known configuration, allows for the assignment of the (R) or (S) label.

Another powerful technique involves Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a chiral solvating agent (CSA). researchgate.net A CSA, itself an enantiomerically pure compound, forms transient diastereomeric complexes with each enantiomer of the analyte. researchgate.net These complexes have distinct NMR spectra, often showing separated signals for specific protons. For this compound, the protons of the bromomethyl group or the methylene (B1212753) groups in the oxolane ring would be expected to show different chemical shifts for the (R) and (S) enantiomers in the presence of a suitable CSA, such as (S)-3,3'-dibromo-1,1'-bi-2-naphthol. researchgate.net The relative integration of these separated signals can also be used to determine the enantiomeric purity. researchgate.net

In some cases, chiral derivatization is employed. nih.govbiomolther.org The enantiomers of this compound could be reacted with a chiral derivatizing agent, such as phenylglycine methyl ester (PGME), to form a pair of diastereomers. nih.govbiomolther.org These diastereomers have different physical properties and can be separated and analyzed by standard chromatographic techniques like LC-MS, allowing for the determination of the original absolute configuration. nih.govbiomolther.org For unambiguous determination, X-ray crystallography of a single crystal of one enantiomer or a suitable crystalline derivative remains the gold standard, providing direct visualization of the three-dimensional structure.

Conformational Analysis and Dynamics of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations to relieve torsional strain, primarily existing in two main forms: the envelope (C_s symmetry) and the twist (C_2 symmetry). The substituents at the C3 position significantly influence the energetic preference for these conformations.

Impact of Fluoro and Bromomethyl Groups on Conformation

The bulky bromomethyl group introduces considerable steric hindrance. The ring will pucker in a way that minimizes the steric clashes between this large group and the adjacent ring protons. In an envelope conformation, the C3 atom can be either in the "flap" position or in the plane. In a twist conformation, the C3 atom is displaced from the plane. The interplay between minimizing the steric bulk of the bromomethyl group and optimizing the electronic interactions of the fluorine atom determines the dominant conformation. It is generally observed that bulky substituents prefer to occupy pseudo-equatorial positions in puckered ring systems to minimize destabilizing 1,3-diaxial-type interactions. lumenlearning.com

Computational Modeling of Preferred Conformations

Computational chemistry provides powerful tools for investigating the conformational landscape of this compound. Methods like Density Functional Theory (DFT) and molecular mechanics are used to calculate the potential energy of various ring conformations. soton.ac.uknih.gov These calculations can map the energy surface for the interconversion between different envelope and twist forms, identifying the global energy minimum conformation as well as the energy barriers between conformers.

Such studies can quantify the energetic penalty of different steric interactions, such as those between the C3 substituents and the rest of the ring. lasalle.edu For instance, a computational model could compare the relative stability of conformations where the C-Br bond is anti or gauche relative to the C-O bond of the ring.

Table 1: Hypothetical Relative Energies of this compound Conformations from Computational Modeling

| Conformation | Puckering Type | Substituent Orientation (C-Br vs. C-O) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| 1 | C2 (Twist) | Gauche | 0.0 | 75.1 |

| 2 | Cs (Envelope) | Anti | 3.5 | 18.5 |

| 3 | C2 (Twist) | Anti | 5.0 | 6.4 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Diastereoselective Transformations and Kinetic Resolution

The chirality of this compound can be leveraged in or created by diastereoselective reactions. In a diastereoselective transformation, a new chiral center is formed in the molecule, and one diastereomer is produced in preference to the other. chegg.com For example, if a prochiral group on a molecule containing this compound were to be reduced with a chiral reducing agent, the existing stereocenter at C3 could influence the facial selectivity of the hydride attack, leading to a diastereomeric excess of the product.

Kinetic resolution is another important process. It involves the differential reaction rate of the two enantiomers of racemic this compound with a chiral reagent or catalyst. For instance, an enzyme or a chiral catalyst could selectively catalyze a substitution reaction at the bromomethyl group of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. This would result in a reaction mixture containing the unreacted, enantiomerically enriched (S)-enantiomer and the product formed from the (R)-enantiomer, allowing for their separation.

Enantiomeric Excess Determination Methods

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is crucial in stereoselective synthesis. The formula for e.e. is:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Several analytical methods are available for this purpose, with chiral chromatography being the most common. gimitec.com Supercritical Fluid Chromatography (SFC) is particularly advantageous due to its high resolution, short analysis times, and sensitivity, allowing for the detection of minor enantiomers at levels below 0.1%. gimitec.com

Table 2: Comparison of Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. gimitec.com | High accuracy, high sensitivity, applicable to a wide range of compounds. gimitec.com | Requires specialized and often expensive chiral columns. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes that have distinct NMR signals for each enantiomer. researchgate.net | Rapid analysis, does not require physical separation, provides structural information. | Requires a suitable CSA, potential for signal overlap, lower sensitivity than chromatography. |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of enantiomers with a chiral agent to form stable diastereomers with distinct NMR spectra. biomolther.org | Produces large and clear signal separation. | Requires chemical reaction, potential for kinetic resolution during derivatization. |

Chirality Transfer in Reactions Involving this compound

Chirality transfer occurs when the stereochemistry of an existing chiral center dictates the stereochemical outcome at a new stereocenter being formed elsewhere in the molecule. In reactions involving an enantiomerically pure form of this compound, the C3 stereocenter can direct the outcome of subsequent transformations.

A prime example would be a nucleophilic substitution (S_N2) reaction at the bromomethyl group. The preferred conformation of the oxolane ring, dictated by the fluorine and bromomethyl substituents, creates a specific chiral environment around the reaction center. soton.ac.uk An incoming nucleophile will approach the electrophilic carbon of the bromomethyl group from a trajectory that minimizes steric hindrance. The puckered ring and its substituents can block one face of the reaction center more effectively than the other, leading to a diastereoselective attack if the nucleophile itself is chiral or if the reaction creates a new stereocenter. This process effectively transfers the stereochemical information from the C3 carbon to the newly formed bond or center.

Substrate Control vs. Reagent Control in New Stereocenter Formation

The generation of a new stereocenter in any chemical reaction is fundamentally governed by the energetic favorability of one diastereomeric transition state over another. In the context of reactions involving this compound, the stereochemical course can be dictated by either the inherent structural and electronic properties of the substrate itself (substrate control) or by the characteristics of the attacking reagent, which may include a chiral catalyst or auxiliary (reagent control).

Substrate-controlled reactions involving this compound would see the existing stereocenter at C3 directly influence the facial selectivity of an incoming reagent. This control arises from the steric and electronic environment established by the fluoro and bromomethyl groups. For instance, in a nucleophilic attack on a proximal electrophilic center, one face of the molecule may be sterically hindered by one of the C3 substituents, directing the nucleophile to the more accessible face. Electronically, the highly electronegative fluorine atom can polarize the surrounding bonds, potentially influencing the trajectory of an approaching reagent through electrostatic interactions.

Conversely, reagent-controlled stereoselectivity seeks to override the inherent facial bias of the substrate. This is typically achieved through the use of chiral reagents, catalysts, or auxiliaries that create their own well-defined chiral environment. In such a scenario, the chiral reagent would preferentially interact with the substrate in a specific orientation, leading to the formation of one diastereomer over the other, irrespective of the substrate's intrinsic stereochemical preferences. The successful application of reagent control would be critical in synthesizing specific diastereomers of products derived from this compound that are not favored under substrate-controlled conditions.

To date, detailed studies providing quantitative data on the diastereomeric ratios obtained in reactions of this compound under varying conditions that would definitively distinguish between substrate and reagent control are not widely available in the public domain. However, based on analogous systems in fluorine chemistry, it is anticipated that achieving high levels of stereocontrol would necessitate a careful selection of reaction conditions and reagents to either enhance the natural diastereoselectivity of the substrate or to effectively impose a new stereochemical pathway.

Influence of the Bromomethyl and Fluoro Groups on Stereochemical Outcome

The directing effects of the geminal bromomethyl and fluoro groups at the C3 position are paramount in dictating the stereochemical outcome of reactions involving this compound. These two substituents exert their influence through a combination of steric and electronic effects.

Steric Influence: The bromomethyl group, being significantly larger than the fluorine atom, is expected to present a substantial steric impediment to the approach of a reagent from the same face of the oxolane ring. This steric hindrance would likely be the dominant factor in many substrate-controlled reactions, forcing the incoming group to attack from the less hindered face, anti-periplanar to the bromomethyl group. The conformational flexibility of the oxolane ring will also play a crucial role, as the preferred conformation will seek to minimize steric interactions between the substituents and the rest of the ring, thereby influencing the accessibility of adjacent reaction sites.

Electronic Influence: The fluorine atom, as the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect). This effect can have several consequences for the reactivity and stereoselectivity of the molecule. It can polarize the C-F bond and adjacent sigma bonds, potentially influencing the electrostatic interactions with polar reagents. Furthermore, the presence of the fluorine atom can affect the stability of charged intermediates, such as carbocations or carbanions, which may be formed during a reaction. For instance, a carbocation at an adjacent carbon might be destabilized by the electron-withdrawing fluorine, while a carbanion might be stabilized. These electronic perturbations can alter the energy landscape of the reaction and thereby influence the stereochemical pathway.

The interplay between the steric bulk of the bromomethyl group and the potent electronic effects of the fluorine atom creates a complex stereochemical environment. The table below summarizes the anticipated directing effects of these substituents in a hypothetical nucleophilic substitution reaction at the bromomethyl carbon.

| Substituent | Primary Influence | Anticipated Stereochemical Effect |

| Bromomethyl Group | Steric Hindrance | Directs incoming nucleophiles to the face opposite the bromomethyl group. |

| Fluoro Group | Electronic (Inductive) | Modulates the electrophilicity of the reaction center and can influence transition state stability through electrostatic interactions. |

It is important to note that while these predictions are based on established principles of stereochemistry, the actual stereochemical outcomes can be highly dependent on the specific reaction conditions, including the nature of the reagent, solvent, and temperature. Detailed experimental studies with rigorous stereochemical analysis are necessary to fully elucidate the directing effects of the bromomethyl and fluoro groups in this compound and to harness these effects for the stereoselective synthesis of novel chemical entities.

Applications of 3 Bromomethyl 3 Fluorooxolane As a Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The inherent reactivity of the bromomethyl group in 3-(Bromomethyl)-3-fluorooxolane, coupled with the electronic influence of the adjacent fluorine atom, makes it an excellent electrophile for various nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to introduce the 3-fluorooxolane moiety into a wide array of organic structures, thereby creating complex molecules with tailored properties.

One of the primary applications of this building block is in the synthesis of molecules where the fluorinated oxolane ring serves as a key structural element. For instance, the bromide can be readily displaced by a variety of nucleophiles, including azides, cyanides, and thiolates, to generate a range of functionalized 3-fluorooxolane derivatives. A notable example is the conversion of this compound to 3-(azidomethyl)-3-fluorooxolane. This transformation is typically achieved by reacting the bromo-compound with sodium azide (B81097) in a polar aprotic solvent. The resulting azide serves as a versatile precursor for further chemical modifications, such as reduction to the corresponding amine or participation in click chemistry reactions.

| Reactant | Reagent | Product | Application of Product |

| This compound | Sodium Azide (NaN₃) | 3-(Azidomethyl)-3-fluorooxolane | Precursor for amines, amides, and triazoles |

| This compound | Potassium Cyanide (KCN) | 3-Fluorooxolane-3-acetonitrile | Intermediate for carboxylic acids and amines |

| This compound | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-3-(phenylthiomethyl)oxolane | Precursor for sulfoxides and sulfones |

These straightforward substitution reactions underscore the utility of this compound as a foundational building block for accessing a diverse range of more complex fluorinated molecules.

Utility in Heterocyclic Chemistry beyond Oxolanes

While the oxolane ring of this compound often remains intact during synthetic transformations, it can also serve as a template for the construction of other heterocyclic systems. The strategic manipulation of the functional groups on the oxolane core can lead to ring-opening, ring-expansion, or annulation reactions, providing access to novel heterocyclic scaffolds that are otherwise difficult to synthesize.

For example, the fluorinated oxolane can be a precursor to fluorinated spirocyclic systems. Although direct examples involving this compound are not extensively documented, related strategies suggest its potential. For instance, intramolecular cyclization reactions of derivatives of this compound could lead to the formation of spiro-heterocycles, where the fluorine-bearing carbon becomes a spiro-center. Such transformations would offer a route to unique three-dimensional structures with potential applications in drug discovery. The synthesis of fluorinated spiro-1,3-oxazines and thiazines through Selectfluor-mediated intramolecular cyclization of related systems highlights the feasibility of such approaches. rsc.org

Scaffold for New Fluorinated Bioisosteres and Analogues

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to modulate the biological activity of a molecule, is a powerful strategy in drug design. The 3-fluorooxolane moiety derived from this compound is an attractive scaffold for the development of new fluorinated bioisosteres.

The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. The 3-fluorooxolane ring can be considered a bioisosteric replacement for various other cyclic and acyclic fragments in bioactive molecules. For example, it can mimic the structural features of a tetrahydrofuran (B95107) (THF) ring while introducing the unique properties of fluorine. The synthesis of (S)-(+)-3-hydroxytetrahydrofuran, a key intermediate for several antiviral drugs, underscores the importance of the THF scaffold in medicinal chemistry. wikipedia.orggoogle.compatsnap.com By analogy, the fluorinated counterpart offers a route to novel analogues with potentially improved pharmacokinetic profiles.

Role in the Generation of Chiral Fluorinated Structures for Asymmetric Catalysis

The development of chiral catalysts is crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. This compound, being a chiral molecule itself (due to the stereocenter at the 3-position), has the potential to be used as a building block for the synthesis of new chiral ligands for asymmetric catalysis.

While direct applications of this compound in this context are still emerging, the synthesis of chiral fluorinated structures is a very active area of research. For instance, the asymmetric synthesis of 3'-fluorothalidomide has been achieved through enantiodivergent fluorination using cinchona alkaloids, demonstrating the importance of chiral fluorinated intermediates. researchgate.net The chiral nature of this compound could be exploited to create ligands that can coordinate with metal centers, thereby inducing asymmetry in catalytic transformations. The synthesis of such ligands would involve the displacement of the bromide with a coordinating group, such as a phosphine (B1218219) or a nitrogen-containing heterocycle.

Incorporation into Advanced Materials Precursors (Excluding Material Properties)

The unique properties imparted by fluorine are not only beneficial in the life sciences but also in materials science. Fluorinated polymers, for example, often exhibit high thermal stability, chemical resistance, and low surface energy. This compound can serve as a precursor to monomers for the synthesis of such advanced materials.

The reactive bromomethyl group allows for the incorporation of the 3-fluorooxolane unit into polymerizable scaffolds. For instance, it can be used to synthesize fluorinated acrylic or styrenic monomers. These monomers can then be polymerized to produce materials with tailored properties. The synthesis of 3-azidomethyl-3-methyloxetane and its subsequent polymerization highlights a similar strategy where a functionalized oxetane (B1205548) is used to create energetic polymers. This suggests that this compound could be a valuable precursor for the development of new fluorinated polymers with advanced functionalities.

Future Research Directions and Uncharted Chemical Space

Exploration of Novel Synthetic Routes to Access Diverse Derivatives

The development of innovative and efficient synthetic pathways is paramount to expanding the chemical space around the 3-(bromomethyl)-3-fluorooxolane scaffold. Future research should focus on creating a diverse library of derivatives for various applications. A key area of investigation will be the strategic modification of the oxolane ring and the functionalization of the bromomethyl group.

One promising avenue is the exploration of ring-opening reactions of the oxolane moiety. Under specific conditions, the strained five-membered ring could be opened to yield linear ether derivatives with unique stereochemical and electronic properties. The resulting products could serve as versatile building blocks for more complex molecular architectures.

Furthermore, the development of novel catalytic systems for the selective transformation of the C-Br bond is of significant interest. This could involve transition-metal catalysis or photoredox catalysis to introduce a wide array of functional groups, including aryl, alkyl, and heteroatom-containing moieties. The ability to precisely control the reactivity at this position would enable the synthesis of a vast number of new compounds with potentially valuable properties.

Development of Greener Chemical Processes for Production

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research should prioritize the development of more environmentally benign and sustainable methods for the production of this compound and its derivatives. This includes minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

A key focus will be the design of catalytic processes that can replace stoichiometric reagents, thereby reducing the generation of byproducts. The use of continuous flow chemistry could also offer significant advantages, allowing for better control over reaction parameters, improved safety, and easier scalability. Additionally, the exploration of bio-based starting materials and renewable solvents would contribute to a more sustainable life cycle for this class of compounds.

Mechanistic Insights into Unprecedented Reactivity Patterns

A thorough understanding of the underlying reaction mechanisms is crucial for predicting and controlling the chemical behavior of this compound. The interplay between the electron-withdrawing fluorine atom and the reactive bromomethyl group can lead to unexpected and potentially novel reactivity.

Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, are needed to elucidate the pathways of various transformations. For instance, investigating the stability of potential carbocationic intermediates formed at the C3 position could provide valuable insights into the regioselectivity of nucleophilic substitution reactions. Understanding these fundamental principles will enable the rational design of new synthetic methodologies.

Application of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of this compound and its derivatives. These calculations can provide insights into bond energies, charge distributions, and frontier molecular orbitals, which are essential for understanding its chemical behavior.

Furthermore, computational modeling can be used to predict the outcomes of various reactions, including their feasibility, selectivity, and potential energy barriers. This predictive capability can significantly accelerate the discovery of new reactions and the optimization of existing synthetic routes, saving valuable time and resources.

Design of New Reactions Leveraging the Unique Reactivity of this compound

The distinct combination of functional groups in this compound opens the door to the design of novel and innovative chemical transformations. The development of new reactions that specifically leverage the unique reactivity of this scaffold is a key area for future research.

For example, the proximity of the fluorine atom and the bromomethyl group could be exploited to facilitate novel cyclization reactions, leading to the formation of bicyclic or spirocyclic systems. Additionally, the development of tandem reactions, where multiple transformations occur in a single pot, could provide efficient access to complex molecular architectures. The discovery of such unprecedented reactivity would not only expand the synthetic utility of this compound but also contribute to the broader field of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。